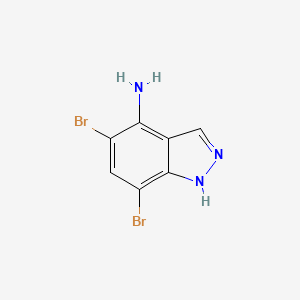

5,7-dibromo-1H-indazol-4-amine

Description

Significance of Indazole Scaffolds in Advanced Chemical Synthesis

The indazole core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds. chemscene.com Its unique structural and chemical properties, including the presence of two tautomeric forms (1H- and 2H-indazole), make it a versatile precursor for synthesizing diverse molecular architectures. cymitquimica.com The 1H-tautomer is generally the more thermodynamically stable and predominant form.

Indazole derivatives are integral to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor effects. google.com This scaffold's ability to serve as a bioisostere for indole, another critical motif in natural and synthetic pharmacophores, provides extensive opportunities for derivatization and the exploration of new chemical space for patent acquisition. chemscene.com The utility of this scaffold is underscored by its presence in several FDA-approved drugs, highlighting its therapeutic value. google.com

Overview of Halogenated Indazoles in Academic Investigations

The introduction of halogen atoms onto the indazole ring system is a critical strategy in modern chemical synthesis. Halogenated indazoles are not only valuable as versatile synthetic intermediates but can also significantly influence the biological properties of the final compounds. sigmaaldrich.comnih.gov Halogens can alter molecular lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Organic halides, particularly brominated and iodinated hetero-aromatics, are crucial precursors for numerous organic transformations such as cross-coupling reactions (e.g., Suzuki-Miyaura) and Grignard reactions. sigmaaldrich.comnih.gov The development of efficient and regioselective halogenation methods for indazoles is an active area of research, with modern approaches focusing on environmentally friendly and metal-free conditions. sigmaaldrich.comfluorochem.co.uk

Specifically, brominated indazoles serve as key building blocks for synthesizing a range of bioactive molecules, including kinase inhibitors for cancer therapy. chemimpex.comgoogle.com The presence of halogen atoms on the aromatic ring of heterocyclic inhibitors has been identified as a key factor in enhancing binding affinity within the hydrophobic pockets of kinase ATP-binding sites. nih.gov

Research Trajectories for Nitrogen-Containing Heterocycles, with a Focus on 5,7-Dibromo-1H-indazol-4-amine

The field of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, with over 75% of FDA-approved drugs featuring these structural motifs. chemimpex.comrsc.org Research continues to focus on designing and synthesizing novel N-heterocyclic compounds with improved efficacy and target specificity for various diseases. chembk.comsigmaaldrich.com An analysis of FDA-approved drugs from 2013-2023 revealed a significant increase in the prevalence of nitrogen heterocycles, with pyridine (B92270), pyrimidine, and pyrazole (B372694) being particularly common. google.com

Within this context, this compound (CAS Number: 1427460-73-8) emerges as a specialized building block for chemical synthesis. While detailed research focusing exclusively on this compound is not extensively published, its structure suggests its role as a valuable intermediate. It combines the key features of the indazole scaffold with the strategic placement of two bromine atoms and an amine functional group. The bromine atoms at positions 5 and 7 enhance its utility in cross-coupling reactions for further molecular elaboration, while the 4-amino group provides a nucleophilic site for derivatization.

Research involving closely related structures underscores the synthetic potential of this compound. For instance, a study on the regioselective C7 bromination of 4-substituted NH-free indazoles detailed the synthesis of various N-(5,7-dibromo-1H-indazol-4-yl)sulfonamides, implicitly confirming this compound as the precursor scaffold for these products. chembk.com This indicates its application in creating more complex molecules for potential therapeutic evaluation. The compound is commercially available, which further points to its use as a starting material in pharmaceutical and chemical research. cymitquimica.comgoogle.com

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 1427460-73-8 | |

| Molecular Formula | C₇H₅Br₂N₃ | rsc.org |

| Molecular Weight | 290.95 g/mol | cymitquimica.comgoogle.com |

| IUPAC Name | This compound | rsc.org |

| Canonical SMILES | Nc1c(Br)cc(Br)c2[nH]ncc12 | rsc.org |

| InChI Key | ZEHYMMIFJNTHKV-UHFFFAOYSA-N | rsc.org |

| Physical Form | Solid | google.com |

| Purity | Typically ≥95% | cymitquimica.com |

Examples of Derivatives Synthesized from the 5,7-Dibromo-1H-indazol-4-yl Scaffold

| Compound Name | Molecular Formula | Molecular Weight (calculated) | Appearance | Source |

| N-(5,7-Dibromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | C₁₄H₁₁Br₂N₃O₂S | 444.99 | White solid | chembk.com |

| N-(5,7-Dibromo-1H-indazol-4-yl)-4-methoxybenzenesulfonamide | C₁₄H₁₁Br₂N₃O₃S | 460.99 | - | chembk.com |

| N-(5,7-Dibromo-1H-indazol-4-yl)-4-nitrobenzenesulfonamide | C₁₃H₈Br₂N₄O₄S | 475.98 | Brown solid | chembk.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHYMMIFJNTHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C=NNC2=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dibromo 1h Indazol 4 Amine and Its Precursors

Strategies for Regioselective Bromination of Indazole Scaffolds

The regioselective bromination of the indazole ring system or its precursors is a critical step in the synthesis of 5,7-dibromo-1H-indazol-4-amine. The positions of the bromine atoms are dictated by the choice of brominating agent, the reaction conditions, and the electronic properties of the substituents already present on the aromatic ring.

The selection of an appropriate brominating agent and the fine-tuning of reaction parameters are essential for maximizing the yield of the desired brominated product while minimizing the formation of isomers and over-brominated side products. N-Bromosuccinimide (NBS) is frequently identified as an effective reagent for these transformations. nih.govchemrxiv.org

In the synthesis of precursors like 7-bromo-4-chloro-1H-indazol-3-amine, the bromination of the starting material, 2,6-dichlorobenzonitrile (B3417380), was systematically optimized. chemrxiv.org An initial method using potassium bromate (B103136) and sulfuric acid was found to be highly exothermic and led to side reactions, including over-bromination and hydrolysis of the nitrile group. chemrxiv.org Subsequent investigations identified NBS as a more suitable brominating reagent. The reaction of 2,6-dichlorobenzonitrile with 1.2 equivalents of NBS at 25 °C provided the desired 3-bromo-2,6-dichlorobenzonitrile (B3239784) in a 75% yield, although some starting material and a dibrominated product were also observed. chemrxiv.org

Below is a table summarizing the optimization of the bromination of 2,6-dichlorobenzonitrile (7) to produce 3-bromo-2,6-dichlorobenzonitrile (8). chemrxiv.org

| Entry | Brominating Agent (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Product 8 (A%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Br2 (2) | 96% H2SO4 | 28 | - | - | Exothermic, side reactions observed |

| 2 | Br2 (2) | 96% H2SO4 | 96 | - | - | - |

| 3 | Br2 (2) | 96% H2SO4 | 100 | - | 97 | - |

| 4 | NBS (1.2) | 96% H2SO4 | 25 | 12 | 75 | 12% starting material and 12% dibrominated product |

Data sourced from ChemRxiv. chemrxiv.org

Similarly, a direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully achieved using NBS. nih.gov This highlights the versatility of NBS in controlling the position of bromination on the indazole nucleus itself. nih.gov

Achieving the correct regiochemistry—in this case, bromination at the C5 and C7 positions—is paramount. The inherent reactivity of the indazole ring is influenced by the electronic nature of its substituents. In an unsubstituted 1H-indazole, the C3 position is often the most reactive. nih.gov Therefore, to direct halogenation to other positions, particularly C7, the presence of specific functional groups is necessary.

Studies have shown that the electronic properties of substituents at the C4 position of the 1H-indazole nucleus can effectively direct bromination to the C7 position. nih.gov By installing a directing group at C4, the reactivity at C3 can be suppressed, allowing for selective functionalization at C7. nih.gov A computational study can be performed to estimate the reactivity of the substituted indazole ring and predict the outcome of the halogenation. nih.gov

In the synthesis of precursors starting from substituted benzenes, such as 2,6-dichlorobenzonitrile, the existing chloro and cyano groups direct the incoming electrophile (bromine). The challenge lies in achieving mono-bromination at the desired position without subsequent bromination at other activated sites on the ring. chemrxiv.org

Cyclization Reactions in the Formation of the Indazole Nucleus

The construction of the bicyclic indazole core is a defining step in the synthesis. A widely employed and effective method involves the reaction of a suitably substituted ortho-halobenzonitrile with hydrazine (B178648). chemrxiv.orgchemrxiv.orgchemicalbook.com

The reaction between an ortho-fluorobenzonitrile or ortho-chlorobenzonitrile and hydrazine or its hydrate (B1144303) is a common strategy for synthesizing 3-aminoindazoles. chemrxiv.orgthieme-connect.de This transformation proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

For example, 5-bromo-1H-indazol-3-amine can be prepared in near-quantitative yield by heating 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine. chemicalbook.com Similarly, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is achieved through the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate. chemrxiv.org The optimization of this cyclization step is crucial, as the formation of regioisomers is possible. The reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate initially yields a mixture of the desired 7-bromo-4-chloro-1H-indazol-3-amine and its 4-bromo-7-chloro isomer. chemrxiv.org Researchers found that by including sodium acetate (B1210297) (NaOAc) as an additive, the selectivity of the reaction could be improved. chemrxiv.org

The table below details the results of the optimization of the hydrazine-mediated cyclization of 3-bromo-2,6-dichlorobenzonitrile (8).

| Entry | Hydrazine Hydrate (Equiv.) | Additive (Equiv.) | Solvent | Temp (°C) | Ratio of Desired Product to Isomer | Isolated Yield |

|---|---|---|---|---|---|---|

| 1 | 4 | None | 2-MeTHF | 95 | 70:30 | 50-56% |

| 2 | 4 | NaOAc (1.2) | 2-MeTHF | 95 | - | - |

Data sourced from ChemRxiv. chemrxiv.org

The formation of the indazole ring from an ortho-halobenzonitrile and hydrazine follows a well-established mechanistic pathway. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr): The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine at the carbon atom bearing a halogen (e.g., chlorine or fluorine). This halogen is activated towards displacement by the electron-withdrawing cyano group positioned ortho to it. This step results in the formation of an ortho-hydrazinylbenzonitrile intermediate.

Intramolecular Cyclization: The second step involves an intramolecular attack of the terminal nitrogen atom of the newly introduced hydrazine moiety onto the electrophilic carbon atom of the cyano group.

Tautomerization: The resulting cyclic intermediate then undergoes tautomerization to form the stable, aromatic 3-aminoindazole ring system.

This synthetic approach provides a direct and efficient route to the functionalized indazole core. chemrxiv.org

Introduction of the 4-Amine Functionality

The introduction of the amine group at the C4 position is a key step in arriving at the final target compound. A common and effective strategy to achieve this is through the reduction of a corresponding 4-nitroindazole precursor. The nitro group can be introduced onto the indazole ring via standard nitration procedures, and its subsequent reduction provides the desired amine.

Reduction of Nitro Precursors to Amine Derivatives

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. In this context, the direct precursor would be 5,7-dibromo-4-nitro-1H-indazole. The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several well-established methods are available for this purpose, each with specific advantages regarding yield, selectivity, and functional group tolerance.

Key reduction methods include:

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen gas atmosphere. It is known for high efficiency and clean reaction profiles, often yielding the product with minimal purification required.

Metal-Acid Systems: A classic approach involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate is another widely used variant that often provides milder conditions.

Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst (e.g., Pd/C). It offers a practical alternative to using pressurized hydrogen gas, enhancing operational safety.

| Method | Reagents & Conditions | Key Characteristics |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂, Solvent (e.g., EtOH, EtOAc) | High efficiency, clean conversion, requires specialized pressure equipment. |

| Metal-Acid Reduction | SnCl₂·2H₂O, HCl, Solvent (e.g., EtOH) | Cost-effective, robust, may require careful pH control during workup. |

| Transfer Hydrogenation | Ammonium formate, Pd/C, Solvent (e.g., MeOH) | Avoids use of H₂ gas, generally mild conditions. |

Alternative Amination Strategies for Halogenated Indazoles

An alternative pathway to the target compound involves the direct introduction of an amino group onto a polyhalogenated indazole precursor, such as 4,5,7-tribromo-1H-indazole. This transformation is typically achieved via transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide with an amine. wikipedia.orgorganic-chemistry.org For the synthesis of a primary amine like this compound, an ammonia (B1221849) equivalent or a protected amine that can be deprotected post-coupling is required. The reaction's success is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are crucial for facilitating the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. youtube.com

While powerful, the application of this method to polyhalogenated, N-unsubstituted heterocycles can be challenging. Potential issues include competitive reactivity at different halogen sites and potential inhibition of the catalyst by the heterocyclic substrate itself. nih.gov

| Component | Role | Examples |

| Palladium Source | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Facilitates catalytic cycle | XPhos, SPhos, BrettPhos |

| Base | Activates the amine | NaOt-Bu, K₃PO₄, LHMDS |

| Amine Source | Provides the nitrogen atom | Ammonia, Benzophenone imine |

| Solvent | Reaction medium | Toluene, Dioxane |

Convergent and Divergent Synthesis Approaches for this compound

A divergent synthesis begins with a common starting material that is progressively modified to yield a range of target compounds. A plausible divergent route to this compound could start from 1H-indazole. The synthesis would proceed through sequential bromination to install the bromine atoms at the 5- and 7-positions, followed by regioselective nitration at the 4-position. The final step would be the reduction of the nitro group as described in section 2.3.1.

A convergent synthesis , in contrast, involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. scispace.comscielo.br For this target, a convergent approach would involve synthesizing a highly substituted benzene (B151609) ring precursor. For instance, a 2,4-dibromo-6-substituted aniline (B41778) derivative could be diazotized and cyclized to form the indazole core. A more modern convergent strategy involves the reaction of a precursor like a 2-fluoro-3,5-dibromobenzonitrile with hydrazine, where the hydrazine displaces the fluorine via nucleophilic aromatic substitution (SNAr) and cyclizes with the nitrile group to form the 4-amino-5,7-dibromo-1H-indazole ring system in a single transformation. This SNAr cyclization approach is an efficient method for constructing the indazole scaffold. researchgate.net

Scalable Synthesis and Process Development Considerations

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure the process is safe, cost-effective, and robust. nih.gov

Cost and Availability of Starting Materials: Large-scale synthesis necessitates the use of inexpensive and readily available raw materials. Complex, multi-step syntheses of starting materials are generally avoided.

Process Safety: Reagents with high toxicity or explosive potential (e.g., azides, certain oxidizing agents) require specialized handling protocols and may be undesirable. The thermal stability of intermediates and the management of exothermic reactions are critical safety considerations.

Atom Economy and Waste Reduction: An ideal process maximizes the incorporation of atoms from the reactants into the final product, minimizing chemical waste and the associated disposal costs.

Purification Methods: Chromatographic purification is often impractical and expensive on a large scale. The ideal process yields a product that can be purified through simple, scalable techniques such as crystallization or precipitation. This requires the synthetic route to be highly selective, minimizing the formation of isomers and other impurities that are difficult to remove.

Robustness and Reproducibility: The process must be reliable and produce the final compound with consistent yield and purity across different batches and scales. Reaction conditions should be chosen that are not overly sensitive to minor variations in temperature, concentration, or reaction time.

Chemical Reactivity and Transformations of 5,7 Dibromo 1h Indazol 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole ring system is susceptible to electrophilic substitution, with the position of attack being heavily influenced by the existing substituents. In the case of 4-amino-1H-indazole derivatives, the benzene (B151609) portion of the molecule is activated towards electrophiles.

Research has demonstrated a direct and efficient regioselective bromination at the C7 position of 4-substituted 1H-indazoles. nih.gov Specifically, the synthesis of a 5,7-dibrominated indazole derivative has been achieved through electrophilic bromination. The treatment of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with 1.1 equivalents of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80 °C yielded the C7-halogenated product along with a small amount of the 5,7-dibrominated compound. nih.gov Increasing the amount of NBS to 2 equivalents led to the formation of N-(5,7-dibromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide in an 88% yield, showcasing a clear pathway to the dibrominated core. nih.gov This selective halogenation underscores the influence of the 4-sulfonamido group in directing electrophilic attack on the indazole nucleus. nih.gov

The table below summarizes the conditions for the regioselective bromination of a 4-sulfonamido-1H-indazole.

| Starting Material | Reagent (Equivalents) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1) | DMF | 80 °C | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84% | nih.gov |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (2.0) | DMF | 80 °C | N-(5,7-dibromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 88% | nih.gov |

Information regarding nucleophilic aromatic substitution on the 5,7-dibromo-1H-indazol-4-amine ring is less common, as the electron-rich nature of the aminobenzoid ring generally disfavors such reactions unless activated by strongly electron-withdrawing groups, which are absent in this specific molecule.

Cross-Coupling Reactions at Bromine-Substituted Positions

The bromine atoms at the C5 and C7 positions of the indazole ring serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the core structure to generate diverse derivatives.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for creating C(sp²)–C(sp²) bonds between aryl halides and organoboronic acids or esters. mdpi.com This reaction has been successfully applied to bromo-indazole scaffolds to introduce aryl and heteroaryl substituents.

In a relevant study, a successful palladium-mediated Suzuki–Miyaura reaction was performed on C7-bromo-4-substituted-1H-indazoles using various boronic acids. nih.gov For instance, N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide was coupled with a range of aryl and heteroaryl boronic acids, affording the corresponding C7-arylated products in moderate to good yields. nih.gov The optimized conditions for this transformation involved using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like Cs₂CO₃ or K₃PO₄ in a solvent mixture, often under microwave irradiation to facilitate the reaction. nih.gov

While this specific study focused on the C7-mono-bromo derivative, the established reactivity provides a strong precedent for the participation of the bromine atoms in this compound in similar Suzuki-Miyaura couplings. It is common for dihaloaryl compounds to undergo sequential or double Suzuki-Miyaura cross-coupling reactions, which could allow for the selective or exhaustive functionalization at both the C5 and C7 positions, depending on the reaction conditions and the relative reactivity of the two bromine atoms. researchgate.netresearchgate.net For example, studies on 5-bromo-1H-indazol-3-amine have also demonstrated successful Suzuki couplings to introduce aryl groups at the C5 position. nih.gov

The table below presents examples of Suzuki-Miyaura coupling conditions used for a related 7-bromo-4-sulfonamido-1H-indazole.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Microwave, 150 °C, 2h | 83% | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | Microwave, 150 °C, 2h | 89% | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Nitrophenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Microwave, 150 °C, 2h | 74% | nih.gov |

Beyond the Suzuki-Miyaura reaction, the bromine atoms on the indazole ring are amenable to other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination : This reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The C5 and C7 bromine atoms of this compound are expected to be suitable electrophiles for this transformation, allowing for the introduction of various primary or secondary amines at these positions. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgacsgcipr.orgorganic-chemistry.org

Sonogashira Coupling : This reaction couples aryl halides with terminal alkynes to form arylalkynes, using a palladium catalyst and a copper(I) co-catalyst. thieme-connect.deresearchgate.net Bromoindazoles have been shown to be effective substrates in Sonogashira reactions. For instance, 5-bromo-3-iodoindazoles undergo selective coupling at the more reactive iodine atom, followed by a second coupling at the bromine atom under more forcing conditions (e.g., heating at 70 °C). thieme-connect.de This demonstrates the viability of coupling at bromine-substituted positions on the indazole core.

Heck Reaction : The Heck reaction forms a substituted alkene through the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org This methodology has been applied to dibromo-indazole derivatives. For example, a sequential Heck coupling was successfully performed on 3,6-dibromo-1H-indazole as part of a concise synthesis of the drug Axitinib, illustrating the utility of this reaction for functionalizing bromo-indazole scaffolds. beilstein-journals.org

Modifications and Derivatizations at the 4-Amine Position

The primary amino group at the C4 position is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups through acylation, sulfonylation, alkylation, and arylation.

The 4-amino group of indazole readily undergoes acylation and sulfonylation. These reactions are often used to protect the amine, modify the electronic properties of the ring, or introduce functionalities that can serve as pharmacophores or synthetic handles.

The sulfonylation of 4-amino-indazole with various sulfonyl chlorides in the presence of pyridine (B92270) has been reported to produce the corresponding sulfonamides in good yields (75–83%). nih.gov Similarly, acylation with acyl chlorides in dichloromethane (B109758) can afford the desired N-acyl indazole derivatives. nih.gov These transformations highlight the standard reactivity of the 4-amino group as a nucleophile.

The table below shows representative reactions for the derivatization of the 4-amino group of 1H-indazol-4-amine.

| Reaction Type | Starting Material | Reagent | Base/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Sulfonylation | 1H-Indazol-4-amine | ArSO₂Cl | Pyridine | 4-Sulfonamido-1H-indazole | 75-83% | nih.gov |

| Acylation | 1H-Indazol-4-amine | Acyl chloride | Pyridine/CH₂Cl₂ | 4-Amido-1H-indazole | 82-87% | nih.gov |

The nucleophilic nitrogen of the 4-amino group can also participate in alkylation and arylation reactions to form secondary or tertiary amines. While much of the literature on indazole N-alkylation focuses on the pyrazole (B372694) ring nitrogens (N1 and N2), derivatization of the exocyclic amino group is also a key synthetic strategy. d-nb.infonih.gov

Copper-catalyzed N-arylation has been successfully demonstrated for aminoindazoles. Specifically, the cross-coupling of 5- and 6-aminoindazoles with various aryl boronic acids using a Cu(II) catalyst resulted in the corresponding (arylamino)indazoles. rsc.org This Chan-Lam-Evans type coupling provides a direct method for attaching aryl groups to the amino substituent. It is highly probable that the 4-amino group of this compound would exhibit similar reactivity, allowing for its arylation under similar copper- or palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination).

Alkylation of the 4-amino group can be achieved using standard methods, such as reaction with alkyl halides in the presence of a base. However, care must be taken to control the selectivity between alkylation at the exocyclic 4-amino group versus the endocyclic N1/N2 positions of the indazole ring, which are also nucleophilic. nih.gov

Indazole Ring Modifications and Stability

The indazole ring system is generally stable due to its aromatic character. The 1H-indazole tautomer is typically more stable than the 2H-form. Modifications to the indazole ring of this compound can be achieved through reactions targeting its various functional groups.

The bromine atoms at positions 5 and 7 are susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural modifications. For instance, Suzuki-Miyaura coupling with arylboronic acids can introduce new aryl substituents at these positions. While a study on 4-substituted-7-bromo-1H-indazoles demonstrated successful Suzuki-Miyaura coupling, specific conditions for this compound would require optimization.

The amino group at the 4-position is a key determinant of the ring's reactivity towards electrophiles and can also be a site for further functionalization. Additionally, the nitrogen atoms of the pyrazole moiety of the indazole ring can undergo reactions such as N-alkylation. The regioselectivity of N-alkylation in indazoles is influenced by steric and electronic effects of the substituents, as well as the reaction conditions. For many indazole derivatives, a mixture of N-1 and N-2 alkylated products is often observed.

The stability of the indazole ring in this compound is expected to be robust under typical synthetic conditions. However, harsh acidic or basic conditions, or strong oxidizing or reducing agents, could potentially lead to degradation or unwanted side reactions.

Below is a table illustrating potential palladium-catalyzed cross-coupling reactions that the bromine atoms on the indazole ring could undergo.

| Reaction Type | Reactants | Catalyst/Conditions | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted indazole |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino-substituted indazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted indazole |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted indazole |

Reactivity Studies with Formaldehyde (B43269) and Related Electrophiles

The reaction of N-unsubstituted indazoles with formaldehyde is a known transformation that typically results in the formation of N-hydroxymethyl derivatives. A study on the reaction of various nitro-1H-indazoles with formaldehyde in aqueous hydrochloric acid showed the formation of (1H-indazol-1-yl)methanol derivatives. This reaction proceeds via electrophilic attack of formaldehyde on the nitrogen atom of the indazole ring.

For this compound, a similar reaction with formaldehyde would be expected to yield the corresponding N-hydroxymethyl derivative. The reaction would likely proceed at the N-1 position, which is generally the more thermodynamically favored site for substitution in 1H-indazoles. The presence of the two bromine atoms and the amino group would influence the electron density of the indazole ring and could affect the rate and outcome of the reaction compared to unsubstituted or nitro-substituted indazoles. The amino group, being an electron-donating group, might increase the nucleophilicity of the indazole nitrogens, potentially facilitating the reaction.

The general mechanism for the reaction of an NH-indazole with formaldehyde in acidic conditions involves the protonation of formaldehyde to form a more electrophilic species, which is then attacked by the nitrogen of the indazole ring.

The expected primary product of the reaction between this compound and formaldehyde is presented in the table below.

| Reactant | Electrophile | Expected Product | Reaction Type |

| This compound | Formaldehyde (CH₂O) | (4-amino-5,7-dibromo-1H-indazol-1-yl)methanol | N-hydroxymethylation |

Further reactions with other electrophiles are also plausible. For instance, acylation could occur at the N-1 position or at the 4-amino group, depending on the reaction conditions and the nature of the acylating agent.

Spectroscopic Characterization and Structural Elucidation of 5,7 Dibromo 1h Indazol 4 Amine Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental experiments for characterizing indazole derivatives. researchgate.net

In the ¹H NMR spectrum of an indazole derivative, protons on the aromatic ring typically appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). The chemical shift of each proton is influenced by the electronic effects of substituents like bromine atoms and the amine group. For instance, the proton on C6, situated between the bromine at C5 and C7, would be expected to have a specific chemical shift. The N-H protons of the indazole ring and the amine group typically appear as broader signals, and their chemical shifts can be solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons attached to electronegative atoms like bromine and nitrogen will be deshielded and appear at higher chemical shifts. The signals for the two bromine-substituted carbons (C5 and C7) and the amine-substituted carbon (C4) would be key identifiers. Quaternary carbons (those not bonded to any hydrogens, like C3a and C7a in the indazole ring) often show weaker signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Indazole Derivatives. Note: This table is illustrative, based on data for various substituted indazoles. nih.gov Specific shifts for 5,7-dibromo-1H-indazol-4-amine may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H3 | ~8.0 - 8.3 | - |

| H6 | ~7.2 - 7.5 | - |

| NH (Indazole) | Variable (e.g., ~10.0-13.0) | - |

| NH₂ (Amine) | Variable (e.g., ~5.0-6.0) | - |

| C3 | - | ~135 - 142 |

| C4 | - | ~140 - 148 |

| C5 | - | ~115 - 125 (Shift influenced by Br) |

| C6 | - | ~120 - 130 |

| C7 | - | ~110 - 120 (Shift influenced by Br) |

| C3a | - | ~140 - 145 |

| C7a | - | ~125 - 130 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and determining the complete molecular structure by plotting correlations between nuclei across two frequency domains. blogspot.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. blogspot.com A COSY spectrum of a this compound derivative would show cross-peaks connecting coupled protons on the aromatic ring, helping to confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the conformation and stereochemistry of molecules.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei. usask.ca Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, providing a clear and direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). usask.ca This is invaluable for assigning quaternary carbons and piecing together different molecular fragments. For instance, the indazole N-H proton would show correlations to carbons C3 and C7a, confirming the core ring structure.

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D experiment, DEPT is often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups based on the phase of their signals. This helps in assigning the carbon signals correctly.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govjchr.org The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups:

N-H Stretching: The N-H bonds of the primary amine (-NH₂) and the indazole ring N-H would produce distinct stretching vibrations. Primary amines typically show two sharp bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching), while the indazole N-H stretch may appear as a broader band in the same region. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole ring system typically occur in the 1500-1650 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group usually gives a moderately strong band around 1600 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations are found in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. researchgate.net

Table 2: Expected IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Indazole (N-H) | Stretch | ~3100 - 3300 (can be broad) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretch | 1500 - 1650 |

| Primary Amine (N-H) | Bend (Scissoring) | 1580 - 1650 |

| Aryl Bromide (C-Br) | Stretch | 500 - 700 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule with very high accuracy. researchgate.net This allows for the unambiguous determination of its elemental composition and molecular formula.

For this compound (C₇H₅Br₂N₃), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1, providing clear evidence for the presence of two bromine atoms in the molecule. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with high confidence.

Table 3: Theoretical Mass Data for this compound.

| Molecular Formula | Isotopologue | Theoretical Exact Mass (m/z) |

| C₇H₅Br₂N₃ | [M]⁺ (with ²x⁷⁹Br) | 288.8853 |

| C₇H₅Br₂N₃ | [M+2]⁺ (with ¹x⁷⁹Br, ¹x⁸¹Br) | 290.8833 |

| C₇H₅Br₂N₃ | [M+4]⁺ (with ²x⁸¹Br) | 292.8812 |

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. dntb.gov.ua

For a derivative of this compound, a crystallographic study would confirm the planarity of the indazole ring system and provide exact measurements for the C-Br, C-N, C-C, and N-N bond lengths. Furthermore, it would reveal how the molecules pack together in the crystal lattice, highlighting intermolecular hydrogen bonds involving the amine and indazole N-H groups, which are crucial for understanding the compound's solid-state properties. This data serves as the ultimate proof of structure. nih.gov

Table 4: Illustrative Crystallographic Data for a Hypothetical Indazole Derivative.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.51 |

| b (Å) | 9.88 |

| c (Å) | 15.42 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1144.5 |

| Z (Molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Computational and Theoretical Investigations of 5,7 Dibromo 1h Indazol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in principle. For a specific molecule like 5,7-dibromo-1H-indazol-4-amine, DFT calculations would be employed to determine its optimized molecular geometry and various electronic properties. These calculations provide foundational data for more specialized analyses.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These include:

Ionization Potential (I): Energy required to remove an electron (related to E_HOMO).

Electron Affinity (A): Energy released when an electron is added (related to E_LUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Without DFT calculations, specific values for this compound cannot be provided.

Conformational Analysis and Tautomerism Studies

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. Computational studies would involve calculating the relative energies of these tautomers to predict the most stable form of this compound in the gas phase and in different solvents. Conformational analysis would also investigate the orientation of the amine group relative to the indazole ring.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If this compound were being investigated as a potential drug, docking simulations would be performed to predict its binding affinity and mode of interaction with a specific biological target. This analysis would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing insights into its potential mechanism of action.

Prediction of Binding Modes and Affinities

Information regarding the predicted binding modes and affinities of this compound with any biological targets is not available in the reviewed literature. Computational studies employing techniques such as molecular docking, which are used to predict the orientation and binding energy of a ligand to a protein, have not been reported for this compound.

Identification of Potential Biological Targets

There are no computational studies in the available literature that identify or predict potential biological targets for this compound. Methods such as reverse docking or pharmacophore-based screening, which are often used to identify potential protein targets for a given small molecule, have not been documented for this specific indazole derivative.

Medicinal Chemistry and Biological Activity of 5,7 Dibromo 1h Indazol 4 Amine Derivatives

Indazole Derivatives as Pharmacologically Important Scaffolds

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This framework is a cornerstone in the development of new therapeutic agents due to its ability to serve as a potent ligand for a diverse range of biological targets. The structural rigidity and unique arrangement of hydrogen bond donors and acceptors in the indazole ring facilitate strong interactions with the active sites of numerous proteins and enzymes.

Indazole and its derivatives have garnered significant attention for their extensive pharmacological activities and therapeutic potential. researchgate.net Researchers have extensively studied these compounds, leading to the discovery of their roles in various biological processes. dntb.gov.ua The versatility of the indazole scaffold has resulted in its incorporation into drugs with clinical applications in oncology, neurology, and inflammatory conditions. researchgate.netsci-hub.se Numerous indazole-containing therapeutics are used in clinical settings or are undergoing clinical trials, demonstrating the scaffold's importance in modern drug discovery. nih.gov The wide spectrum of biological activities includes antitumor, anti-inflammatory, analgesic, and potent enzyme inhibition, solidifying the indazole nucleus as a critical component in the pharmaceutical research and development pipeline. researchgate.net

Exploration of Anticancer Activities and Mechanisms

Derivatives of the indazole scaffold are well-documented for their anti-proliferative and anticancer properties. researchgate.netchemimpex.com The therapeutic potential of these compounds in oncology is a significant area of research, with several indazole-based drugs, such as Pazopanib and Axitinib, being utilized as potent kinase inhibitors in cancer therapy. The anticancer effects of indazole derivatives are often attributed to their ability to interfere with specific biological pathways crucial for tumor cell growth and survival. nih.govchemimpex.com

A primary mechanism through which indazole derivatives exert their anticancer and neuroprotective effects is the inhibition of various protein kinases. dntb.gov.ua Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and Parkinson's disease.

Glycogen Synthase Kinase 3 (GSK3): Indazole derivatives have been identified as effective inhibitors of GSK3, a kinase implicated in numerous cellular processes, including cell proliferation and apoptosis. dntb.gov.ua

Leucine-Rich Repeat Kinase 2 (LRRK2): LRRK2 has been genetically linked to Parkinson's disease, and its mutations can lead to increased kinase activity. nih.gov Consequently, LRRK2 kinase inhibitors are considered a promising therapeutic strategy. nih.govbioworld.com Various indazole derivatives have been developed as potent LRRK2 inhibitors. For instance, a series of 1-pyrazolyl-5,6-disubstituted indazole derivatives have been specifically designed and patented as LRRK2 inhibitors for potential use in treating Parkinson's disease. nih.gov The development of highly potent and selective LRRK2 inhibitors, such as PF-06447475, showcases the utility of heterocyclic scaffolds in targeting this enzyme. nih.gov

G-quadruplexes (G4) are non-canonical, four-stranded DNA structures found in guanine-rich sequences, which are prevalent in regions of the human genome such as telomeres and gene promoters. nih.gov These structures are implicated in the regulation of key cellular processes like transcription and replication and have emerged as novel targets for anticancer drugs. nih.gov The stabilization of G-quadruplexes, particularly in the promoter region of oncogenes like c-Myc, can lead to the suppression of their expression.

A variety of heterocyclic ligands have been developed to target and stabilize G-quadruplex DNA. nih.gov While the potential for psoralen (B192213) derivatives and nitroindole compounds to act as G-quadruplex binders has been explored, further research is needed to specifically determine the interaction of 5,7-dibromo-1H-indazol-4-amine derivatives with these structures. nih.govnih.gov The development of G-quadruplex interactive compounds represents a promising avenue for telomerase inhibition and cancer therapy. researchgate.net

The anti-inflammatory mechanisms of some indazole derivatives have been linked to interactions with reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that play a dual role in cellular systems. While high levels of ROS can cause oxidative damage, the controlled induction of ROS can trigger apoptosis in cancer cells. This modulation of cellular redox balance is a recognized strategy in cancer therapy. The potential for indazole derivatives to influence ROS levels suggests a possible mechanism for their observed anticancer activities, although this requires more direct investigation within the context of oncology. nih.gov

Activity in Neurological Disorders (e.g., Monoamine Oxidase Inhibition)

Indazole derivatives have shown significant promise in the treatment of neurological and neurodegenerative disorders. sci-hub.seresearchgate.net One of the key targets in this area is monoamine oxidase (MAO), a mitochondrial enzyme responsible for the metabolism of neurotransmitter amines. researchgate.netnih.gov The inhibition of MAO, particularly the MAO-B isoform, can increase the levels of dopamine (B1211576) in the brain, which is a primary strategy in the management of Parkinson's disease. nih.govresearchgate.net

A study of C5- and C6-substituted indazole derivatives revealed them to be potent and selective inhibitors of human MAO-B. researchgate.net While one derivative showed submicromolar inhibition of MAO-A, all tested compounds in the series were submicromolar inhibitors of MAO-B, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net This highlights the potential of the indazole scaffold for developing powerful and selective MAO-B inhibitors for therapeutic use in neuropsychiatric and neurodegenerative conditions. researchgate.net

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| 5a (5-nitroindazole) | >10 | 0.011 ± 0.001 | >909 |

| 5b (5-aminoindazole) | >10 | 0.024 ± 0.002 | >417 |

| 5c | 0.745 ± 0.05 | 0.0025 ± 0.0001 | 298 |

| 5d | >10 | 0.0039 ± 0.0003 | >2564 |

Role in Anti-Inflammatory Processes

The indazole core is a key feature in many compounds developed for their anti-inflammatory properties. sci-hub.senih.gov Studies have demonstrated that indazole and its derivatives possess significant, dose-dependent anti-inflammatory activity in experimental models. nih.govresearchgate.net For example, in a carrageenan-induced paw oedema model in rats, indazole derivatives produced a marked reduction in inflammation. nih.govresearchgate.net The compound 5-aminoindazole, at a dose of 100 mg/kg, showed a maximum inhibition of 83.09%. nih.gov

The mechanism underlying this anti-inflammatory effect is believed to involve the inhibition of key mediators of the inflammatory cascade. nih.govresearchgate.net Research indicates that these compounds can inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of prostaglandins. researchgate.netresearchgate.net Furthermore, they have been shown to reduce the levels of pro-inflammatory cytokines such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and to exhibit free radical scavenging activity. researchgate.net This multi-faceted mechanism of action makes indazole derivatives promising candidates for the development of novel anti-inflammatory drugs. nih.govresearchgate.net

| Compound | Mean Paw Volume (mL) ± SEM | Percentage Inhibition (%) |

|---|---|---|

| Control | 0.87 ± 0.01 | - |

| Indazole | 0.34 ± 0.02 | 61.03 |

| 5-Aminoindazole | 0.15 ± 0.01 | 83.09 |

| 6-Nitroindazole | 0.29 ± 0.01 | 66.82 |

| Diclofenac (Standard) | 0.13 ± 0.01 | 84.50 |

Antimicrobial and Antiviral Properties

The broader class of indazole derivatives has been the subject of numerous studies investigating their potential as antimicrobial and antiviral agents. Research has shown that various substituted indazoles exhibit activity against a range of microbial pathogens. For instance, certain indazole-containing compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, with some showing promising minimum inhibitory concentrations (MICs). mdpi.comresearchgate.net The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes or disruption of cellular processes.

In the realm of antiviral research, the indazole nucleus has been incorporated into molecules targeting various viral life cycle stages. doi.org Studies have explored the potential of indazole derivatives to inhibit viral replication and entry into host cells. However, specific data detailing the antimicrobial or antiviral properties of derivatives of this compound are not present in the currently accessible scientific literature. The influence of the dibromo and amine substitutions at the 5, 7, and 4 positions of the indazole core on these activities remains an uninvestigated area.

Table 1: Antimicrobial and Antiviral Activity of General Indazole Derivatives (Illustrative)

| Compound Class | Target Organism/Virus | Observed Activity |

|---|---|---|

| Substituted Indazoles | Gram-positive bacteria (e.g., S. aureus) | Moderate to good antibacterial activity mdpi.com |

| Substituted Indazoles | Gram-negative bacteria (e.g., E. coli) | Variable antibacterial activity orientjchem.orgnih.gov |

| Indazole Hybrids | Various fungal strains | Antifungal properties nih.gov |

| Indazole-based compounds | Influenza Virus | Inhibition of viral replication doi.org |

| Indazole Derivatives | Human Immunodeficiency Virus (HIV) | Potential antiretroviral effects researchgate.net |

(This table is illustrative of the activities of the broader indazole class and does not represent data for this compound derivatives)

Specific Biological Targets and Receptor Interactions (e.g., 5-HT3 receptor, CGRP receptor)

The interaction of indazole-based compounds with specific biological targets is a cornerstone of their therapeutic potential. The 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. The general structure of some 5-HT3 receptor antagonists incorporates heterocyclic moieties, and the potential for indazole derivatives to interact with this receptor has been a subject of interest in medicinal chemistry. researchgate.net Structure-activity relationship (SAR) studies on related heterocyclic compounds have highlighted the importance of specific structural features for high-affinity binding to the 5-HT3 receptor. acs.orgnih.gov

Similarly, the calcitonin gene-related peptide (CGRP) receptor has emerged as a key target in the treatment of migraine. drugs.com Antagonists of the CGRP receptor have proven to be effective in alleviating migraine symptoms. The development of small molecule CGRP receptor antagonists has involved the exploration of diverse heterocyclic scaffolds, including those containing the indazole core. nih.govnih.gov The indazole moiety in some of these antagonists plays a crucial role in establishing key interactions within the receptor's binding pocket. nih.gov

Despite the established roles of these receptors and the exploration of the indazole scaffold in targeting them, there is a notable absence of published research specifically investigating the interaction of this compound derivatives with either the 5-HT3 or CGRP receptors. The specific effects of the bromine and amine substitutions on the binding affinity and functional activity at these receptors have not been documented.

Table 2: Receptor Interaction Profile of General Indazole Derivatives (Illustrative)

| Compound Class | Receptor Target | Potential Therapeutic Application |

|---|---|---|

| Indazole carboxamides | 5-HT3 Receptor | Antiemetic sci-hub.se |

| Azepino-indazoles | CGRP Receptor | Migraine treatment nih.gov |

| Substituted Indazoles | 5-HT2C Receptor | CNS disorders researchgate.net |

(This table illustrates the receptor interactions of the broader indazole class and does not represent data for this compound derivatives)

Structure Activity Relationship Sar Studies of 5,7 Dibromo 1h Indazol 4 Amine Analogues

Influence of Bromine Substitution at Positions 5 and 7 on Biological Activity

The presence and position of halogen atoms on a heterocyclic core can significantly modulate a compound's biological activity. The two bromine atoms on the 5,7-dibromo-1H-indazol-4-amine scaffold are expected to exert a profound influence through several mechanisms:

Electronic Effects : Bromine is an electron-withdrawing group, which can lower the pKa of the indazole ring nitrogens and the 4-amino group. This alteration of basicity can impact the compound's ionization state at physiological pH, affecting its ability to cross cell membranes and interact with target proteins. Studies on the related 4-aminoquinoline (B48711) scaffold have shown that electron-withdrawing groups at the 7-position (analogous to the indazole 7-position) lower the pKa of both the quinoline (B57606) ring nitrogen and the side chain amino group. nih.govbohrium.com

Steric and Lipophilic Effects : The bulky nature of bromine atoms can provide beneficial steric hindrance or create favorable van der Waals interactions within a target's binding pocket. Furthermore, halogens increase the lipophilicity of the molecule, which can enhance membrane permeability and binding to hydrophobic pockets of a protein. In studies of 7-substituted 4-aminoquinolines, 7-bromo derivatives were found to be as active as the corresponding 7-chloro analogues against Plasmodium falciparum, indicating that a bulky halogen at this position is well-tolerated and effective. nih.gov

Halogen Bonding : Bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen on a biological target. This type of interaction is increasingly recognized as a key contributor to high-affinity binding and can provide a vector for improving selectivity.

The dual substitution at both the 5 and 7 positions creates a distinct electronic and steric profile that can be critical for locking the molecule into an active conformation or for occupying specific sub-pockets within a binding site.

Impact of Functional Group Modifications at the 4-Amine Position

The 4-amino group of the indazole core is a primary vector for modification in SAR studies, as it can serve as a crucial hydrogen bond donor or as a handle for introducing new substituents to probe the target's binding site. Research on various indazole series has shown that modifications at this position are critical for activity. nih.gov

Common modifications and their expected impact include:

Alkylation : Introducing small alkyl groups (e.g., methyl, ethyl) to the amine can fine-tune its basicity and steric profile.

Acylation : Converting the amine to an amide (R-NH-C(=O)-R') introduces a hydrogen bond acceptor (the carbonyl oxygen) and a larger substituent. The nature of the R' group can be varied to explore different regions of the binding pocket. For example, synthesizing a series of N-substituted prolinamido indazoles revealed that the substituent on the amide played a key role in Rho kinase (ROCK) inhibition. nih.gov

Formation of Ureas and Sulfonamides : These modifications introduce additional hydrogen bond donors and acceptors, allowing for different and potentially stronger interactions with the target protein.

Attachment of Larger Moieties : The amine can be used as an attachment point for larger fragments, such as aromatic rings or other heterocyclic systems, to achieve additional interactions and improve potency. In the development of inhibitors for lymphocyte-specific kinase (Lck), replacing a hydroxyaniline group with a 4-aminoindazole moiety yielded compounds with comparable potency but significantly improved pharmacokinetic properties. nih.gov

The table below illustrates hypothetical modifications at the 4-amine position and the rationale for their synthesis in an SAR campaign.

| Modification | Structure | Rationale for Activity |

| N-methylation | To probe for steric tolerance near the amine and alter basicity. | |

| Acetamide | To introduce a hydrogen bond acceptor and explore adjacent pockets. | |

| Phenylurea | To add hydrogen bonding capacity and explore larger hydrophobic regions. | |

| Benzyl Amine | To introduce a larger, flexible hydrophobic group. |

Systematic Variations of Peripheral Substituents on the Indazole Core

Beyond the 4-amino position, other sites on the indazole ring can be systematically varied to optimize biological activity. Key positions for modification include N1, C3, and C6.

N1 Position : The N1 position of the indazole ring is a common site for substitution. Introducing alkyl or aryl groups at this position can block potential metabolism, modulate the electronic properties of the ring system, and introduce new interactions with the target. In a series of 6-substituted aminoindazoles, N1-methylation was shown to influence anti-proliferative activity. rsc.orgnih.gov

C3 Position : The C3 position is another critical site for modification. SAR studies on 3-substituted 1H-indazoles as IDO1 enzyme inhibitors revealed that a suitably substituted carbohydrazide (B1668358) moiety at this position was crucial for potent inhibitory activity. nih.gov The absence or presence of a small group like methyl at C3 can also dramatically alter the cytotoxic profile of aminoindazole derivatives. rsc.orgnih.gov

C6 Position : While the core molecule is substituted at positions 5 and 7, the C6 position is also a key modulator of activity in other indazole series. For IDO1 inhibitors, SAR analysis indicated that substituent groups at both the 4- and 6-positions largely affect inhibitory activity. nih.gov This suggests that even with the 5,7-dibromo pattern, further substitution at C6 could be a viable strategy for optimization.

The following table summarizes findings from various indazole-based inhibitor studies, demonstrating the effect of peripheral substituents.

| Compound Series | Target | Key SAR Finding | Reference |

| 3-Substituted 1H-indazoles | IDO1 | A carbohydrazide moiety at C3 is crucial for strong inhibitory activity. | nih.gov |

| 6-Substituted aminoindazoles | Cancer Cell Lines | A methyl group at C3 favored aryl substitutions at the 6-amino position for cytotoxicity. | rsc.orgnih.gov |

| 4,6-Disubstituted 1H-indazoles | IDO1 | Substituents at both C4 and C6 are critical for inhibitory activity. | nih.gov |

Positional Isomerism and Bioactivity

Positional isomerism, which involves changing the location of substituents on the indazole core, has a profound impact on bioactivity. Moving the amine group from the 4-position to the 3-, 5-, 6-, or 7-position would fundamentally alter the molecule's three-dimensional shape, its hydrogen bonding capabilities, and its electronic distribution.

For instance, 3-aminoindazoles have been investigated as kinase inhibitors, where the amine at the 3-position is often crucial for forming key hydrogen bonds in the hinge region of the kinase ATP binding site. nih.gov A 4-aminoindazole, in contrast, would present its hydrogen-bonding amine group from a different vector, leading it to target different proteins or bind to the same target in a completely different orientation.

Computational SAR Approaches for Lead Identification and Optimization

Modern drug discovery heavily relies on computational methods to guide the identification and optimization of lead compounds, and indazole derivatives have been the subject of numerous such studies. nih.govdistantreader.org These in silico techniques provide insights that can rationalize observed SAR and predict the activity of novel analogues, thereby accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies are performed to correlate the structural features of a series of indazole analogues with their biological activity. nih.gov These models generate contour maps that indicate where steric bulk, positive electrostatic potential, or negative electrostatic potential is favorable or unfavorable for activity. This information provides a structural framework for designing new, more potent inhibitors. nih.gov

Pharmacophore Modeling : This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A validated pharmacophore model for a target can be used to screen virtual libraries to identify novel indazole scaffolds or to guide the modification of existing leads. nih.gov

Molecular Docking : Docking simulations are used to predict the preferred binding mode of a ligand, such as a this compound analogue, within the active site of its target protein. nih.gov These simulations can rationalize why certain modifications increase or decrease activity by revealing key interactions, such as hydrogen bonds or halogen bonds, or by identifying steric clashes. Docking can effectively assess the potential of various derivatives before their synthesis is undertaken. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex over time. For a potent indazole compound, an MD simulation can assess the stability of its binding mode and the persistence of key interactions within the active site, offering a more realistic understanding of the binding event than static docking poses. nih.gov

These computational approaches are integral to modern SAR studies, enabling a more rational and efficient approach to the optimization of lead compounds like this compound.

Drug Discovery and Lead Optimization Paradigms for Indazole Compounds

Hit-to-Lead (H2L) Strategies in Medicinal Chemistry

The hit-to-lead (H2L) stage is a crucial phase in early drug discovery that aims to transform promising "hit" compounds, often identified from high-throughput screening (HTS), into more viable "lead" compounds. uniroma1.itaxxam.com This process involves a series of optimization steps to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. axxam.com For indazole-based compounds, H2L strategies focus on systematically modifying the indazole core and its substituents to enhance their therapeutic potential.

The primary goal of the H2L process is to generate lead compounds that are suitable for further optimization and can be tested in animal models of disease. axxam.com This involves iterative cycles of designing, synthesizing, and testing new analogs to build a structure-activity relationship (SAR). axxam.com Key parameters that are optimized during the H2L phase include:

Potency: Improving the binding affinity of the compound to its biological target, often from the micromolar range of initial hits to the nanomolar range for lead compounds. uniroma1.it

Selectivity: Enhancing the compound's specificity for the intended target over other related targets to minimize off-target effects. uniroma1.it

Physicochemical Properties: Modifying the compound's solubility, lipophilicity, and other properties to improve its drug-like characteristics. axxam.com

Synthetic Tractability: Ensuring that the chemical synthesis of the lead compounds is feasible and can be scaled up for further development. uniroma1.it

The H2L process for indazole compounds often involves exploring different substitution patterns on the indazole ring to improve target engagement and pharmacokinetic properties. The insights gained from these studies guide the selection of the most promising lead series for further development in the lead optimization phase. oncodesign-services.com

| Parameter | Goal in Hit-to-Lead Optimization |

| Potency | Increase binding affinity to the nanomolar (10⁻⁹ M) range. uniroma1.it |

| Selectivity | Minimize binding to off-target molecules to reduce side effects. uniroma1.it |

| Metabolic Stability | Improve the compound's half-life for effective testing in animal models. uniroma1.it |

| Synthetic Feasibility | Ensure the compound can be synthesized efficiently for further studies. uniroma1.it |

Fragment-Based Drug Design (FBDD) Applications

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, offering an alternative to traditional high-throughput screening. rroij.com This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to the biological target. frontiersin.org These initial fragment hits, which typically have weak binding affinities, serve as starting points for building more potent and selective drug candidates through a process of fragment evolution, linking, or merging. pharmacelera.com

The indazole scaffold is well-suited for FBDD due to its relatively small size and its ability to be readily functionalized. Indazole-containing fragments can be used to probe the binding sites of proteins and identify key interactions that contribute to binding affinity. Once a promising indazole fragment is identified, it can be optimized using several strategies:

Fragment Growing: Adding functional groups to the fragment to extend its structure into adjacent binding pockets and increase its interaction with the target. biosolveit.de

Fragment Linking: Connecting two or more fragments that bind to different, but nearby, sites on the target to create a larger, more potent molecule. biosolveit.de

Fragment Merging: Combining the structural features of overlapping fragments into a single, optimized molecule.

FBDD offers several advantages over HTS, including a more efficient exploration of chemical space and a higher "hit" rate. rroij.compharmacelera.com This approach has been successfully applied to the discovery of inhibitors for a variety of targets, including kinases and other enzymes. nih.gov

| FBDD Strategy | Description |

| Fragment Growing | Extending a bound fragment by adding chemical substituents to engage with nearby regions of the target protein. biosolveit.de |

| Fragment Linking | Connecting two different fragments that bind to adjacent sites on the target to create a single, high-affinity ligand. biosolveit.de |

| Fragment Merging | Designing a new molecule that incorporates the key binding features of multiple fragments that bind in a similar region. |

Virtual Screening and Computational Lead Generation

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. longdom.orgnih.gov This approach can be broadly categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). longdom.org

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein, which is typically determined by X-ray crystallography or NMR spectroscopy. Molecular docking simulations are used to predict how well each molecule in a virtual library fits into the binding site of the target and to estimate the strength of the binding interaction. longdom.org

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. This approach utilizes the structures of known active compounds to identify new molecules with similar properties. longdom.org Methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis are commonly employed. longdom.org

For indazole-based drug discovery, virtual screening can be a powerful tool for identifying novel hits and guiding lead optimization. For example, a pharmacophore model based on known indazole inhibitors can be used to screen large compound databases for new molecules with the desired structural features. ugm.ac.id Similarly, docking studies can be used to predict the binding mode of indazole derivatives and to design modifications that are likely to improve their potency and selectivity. ugm.ac.id

The use of computational methods can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening. longdom.org However, it is important to note that virtual screening is a predictive tool, and the identified hits must be validated through experimental testing.

Early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Considerations in Lead Optimization

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery and development process. nih.gov Poor ADMET properties are a major cause of drug attrition in clinical trials, so it is essential to consider these factors as early as possible in the drug discovery pipeline. iqvia.com

During the hit-to-lead and lead optimization stages, a variety of in vitro and in silico assays are used to assess the ADMET profile of promising compounds. iqvia.comwuxiapptec.com These early assessments help to identify potential liabilities and guide the selection of compounds with the most favorable drug-like properties. wuxiapptec.com

Key ADMET parameters that are evaluated during early drug discovery include:

Solubility: The ability of a compound to dissolve in aqueous solutions, which is important for its absorption and distribution in the body. wuxiapptec.com

Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall, which is a key determinant of its oral bioavailability. wuxiapptec.com

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. High metabolic stability is generally desirable to ensure a longer duration of action. iqvia.comwuxiapptec.com

CYP Inhibition: The potential for a compound to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. iqvia.comwuxiapptec.com

Toxicity: Early assessment of potential toxicity, such as cytotoxicity or genotoxicity, to flag compounds that are likely to have safety issues.

By integrating ADMET considerations into the early stages of drug discovery, researchers can prioritize compounds with a higher probability of success in clinical development, ultimately saving time and resources. nih.goviqvia.com

| ADMET Parameter | Importance in Drug Discovery | Early Screening Assays |

| Absorption | Determines how much of the drug enters the bloodstream. | Caco-2 permeability assays, Parallel Artificial Membrane Permeability Assay (PAMPA). wuxiapptec.com |

| Distribution | Influences where the drug goes in the body and its concentration at the target site. | Plasma protein binding assays, blood-to-plasma partition ratio. wuxiapptec.com |

| Metabolism | Affects the drug's half-life and the formation of potentially toxic metabolites. | Liver microsomal stability assays, hepatocyte stability assays. iqvia.comwuxiapptec.com |

| Excretion | Determines how the drug and its metabolites are removed from the body. | In vitro transporter assays. |

| Toxicity | Identifies potential safety concerns early in development. | Cytotoxicity assays, Ames test for mutagenicity. |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency